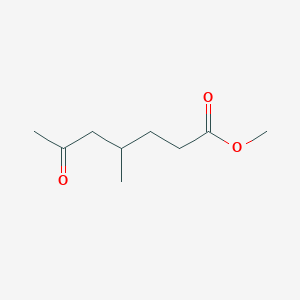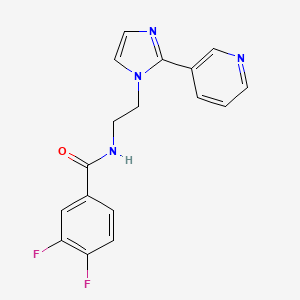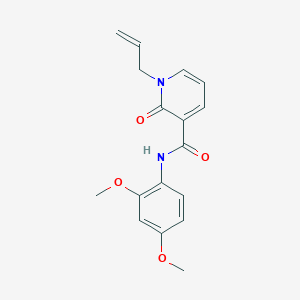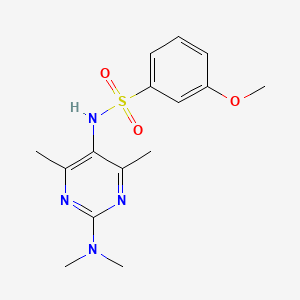
Methyl 4-methyl-6-oxoheptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-methyl-6-oxoheptanoate” is a chemical compound . It is a useful diketone building block used in tertiary amine-catalyzed (3+3) annulations of δ-acetoxy allenoates .
Molecular Structure Analysis
“this compound” contains total 27 bond(s); 11 non-H bond(s), 2 multiple bond(s), 6 rotatable bond(s), 2 double bond(s), 1 ester(s) (aliphatic), and 1 ketone(s) (aliphatic) . It contains total 28 atom(s); 16 Hydrogen atom(s), 9 Carbon atom(s) and 3 Oxygen atom(s) .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 172.22 . Unfortunately, other specific physical and chemical properties like density, melting point, boiling point, etc., are not available in the sources I found.Applications De Recherche Scientifique
Synthesis Intermediates
Methyl 4-methyl-6-oxoheptanoate is utilized in various chemical syntheses. For instance, it has been used in the synthesis of 2-(6-methoxycarbonylhexyl)-cyclopent-2-en-l-one, a critical intermediate in the preparation of prostaglandins (Ballini & Petrini, 1984). Additionally, it serves as an important intermediate for the synthesis of prostaglandins via a three-component coupling methodology. A method for monitoring its conversion from cycloheptanone by gas chromatography has been developed, indicating its significance in synthetic processes (Wakharkar et al., 1994).
Catalysis and Organic Transformations
Research has shown that this compound can be synthesized through various organic reactions. For instance, it is a product of the oxidation of 2-methylcyclohexanone catalyzed by vanadium-containing heteropolyanions (Atlamsani et al., 1993). Its preparation can also involve reactions such as the ozonolysis of 1-methoxy-1-cycloheptene or the use of disodium tetracarbonylferrate for nucleophilic acylation (Finke & Sorrell, 2003).
Pharmaceutical and Biological Applications
This compound has been used in the synthesis of various biologically active molecules. For example, it has been involved in the synthesis of leukotriene B4, an important compound in the study of lipoxygenase-derived arachidonic acid metabolism (Hayes & Wallace, 1990). Additionally, derivatives of this compound have shown anti-inflammatory properties and utility as fluorescent probes in studies of biological membranes (Balo et al., 2000).
Analytical Chemistry and Spectrometry
In analytical chemistry, the characterization of small oxocarboxylic acids, including derivatives of this compound, has been conducted using techniques such as electrospray ionization and mass spectrometry. These studies provide insights into the fragmentation mechanisms and molecular characteristics of these compounds, which is crucial for understanding their behavior in various chemical and biological processes (Kanawati et al., 2007).
Safety and Hazards
Mécanisme D'action
Mode of Action
The exact mode of action of Methyl 4-methyl-6-oxoheptanoate It is hypothesized that it may interact with its targets in a way that causes changes in cellular processes
Biochemical Pathways
The biochemical pathways affected by This compound It has been suggested that it may be involved in the synthesis of certain natural compounds . The downstream effects of these pathways are still under investigation.
Result of Action
The molecular and cellular effects of This compound’s It is believed to have some effect on cellular processes, but the specifics of these effects are still being researched .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound Factors such as temperature, pH, and presence of other molecules could potentially affect its action .
Propriétés
IUPAC Name |
methyl 4-methyl-6-oxoheptanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-7(6-8(2)10)4-5-9(11)12-3/h7H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUTUOGPBVZSJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)CC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2716776.png)
![N-(4-chlorophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2716778.png)
![4-[4-(benzyloxy)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2716779.png)
![1,3-Dimethyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-2,4-dione](/img/structure/B2716783.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2716784.png)



![(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 6-chloropyridine-3-carboxylate](/img/structure/B2716790.png)
![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxyacetamide](/img/structure/B2716791.png)

![1-(2-chlorophenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2716796.png)

